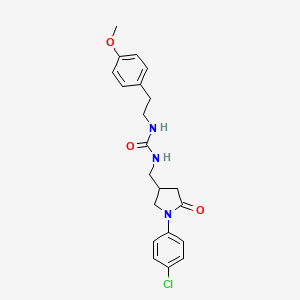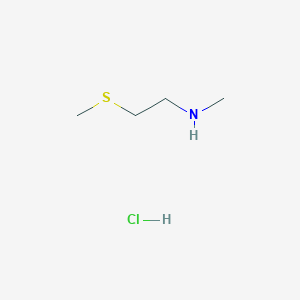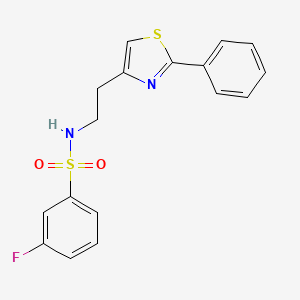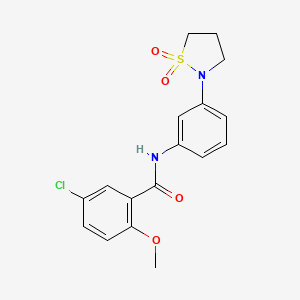![molecular formula C19H19F3N4O3 B2435469 4-{8-[4-(trifluorométhoxy)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine CAS No. 2176069-73-9](/img/structure/B2435469.png)
4-{8-[4-(trifluorométhoxy)benzoyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic compound that features a complex and interesting structure Its formation involves a morpholine group, a pyrimidinyl moiety, and a phenyl group substituted with a trifluoromethoxy group, all bonded to a methanone central framework
Applications De Recherche Scientifique
Chemistry
Used as an intermediate in organic synthesis for creating more complex molecules.
Serves as a building block for the synthesis of heterocyclic compounds.
Biology
Studied for its potential interactions with biological macromolecules due to its unique structure.
Investigated for potential enzyme inhibition activities.
Medicine
Explored for pharmaceutical applications, particularly in designing new drugs for various diseases.
Industry
Utilized in material science for developing novel polymers or advanced materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: : Typically achieved through condensation reactions involving appropriate precursors like 2-aminopyridines and formamide or its derivatives under high temperatures.
Introduction of the Morpholine Group: : This step generally includes a nucleophilic substitution reaction, where the pyrimidine core reacts with morpholine under controlled conditions.
Addition of the Trifluoromethoxy Phenyl Group: : Using a Friedel-Crafts acylation or related methodology to attach the phenyl group to the methanone moiety. These reactions often require catalysts like Lewis acids and solvents like dichloromethane or acetonitrile to proceed efficiently.
Industrial Production Methods
Industrial synthesis would scale up these reactions, emphasizing yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are typically employed to achieve high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidative and reductive transformations, especially at the morpholine and pyrimidine sites.
Substitution Reactions: : Both electrophilic and nucleophilic substitutions are feasible, given the functional groups present.
Hydrolysis: : In aqueous conditions, hydrolysis of the methanone group might occur.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide, methanol, or water.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products
Major products vary based on reaction conditions but often include derivatives with modified functional groups or cleavage products.
Mécanisme D'action
Molecular Targets
The compound may interact with nucleic acids or proteins, affecting biological processes.
Potential to inhibit specific enzymes due to its structural components.
Pathways Involved
Could modulate signal transduction pathways or metabolic processes.
Investigated for affecting pathways related to cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Unique Features
The trifluoromethoxy group provides distinct electronic and steric properties, influencing reactivity.
The combination of morpholine and pyrido[2,3-d]pyrimidine in the same molecule is relatively rare.
Similar Compounds
Compounds with pyrimidine cores like pyrimethamine.
Molecules containing morpholine groups such as morpholine-2,6-diones.
Trifluoromethoxy-substituted phenyl derivatives used in pharmaceuticals.
Hope this deep dive into the world of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone was helpful! Is there anything else you'd like to explore?
Propriétés
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3/c20-19(21,22)29-15-5-3-13(4-6-15)17(27)26-7-1-2-14-12-23-18(24-16(14)26)25-8-10-28-11-9-25/h3-6,12H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEGNTOFEYFEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=C(C=C3)OC(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
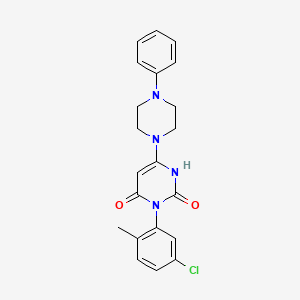
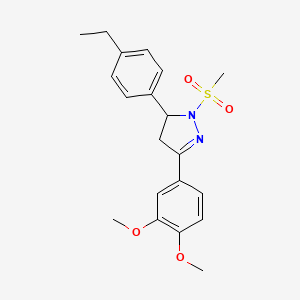
![3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2435388.png)
![2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid](/img/structure/B2435390.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2435391.png)
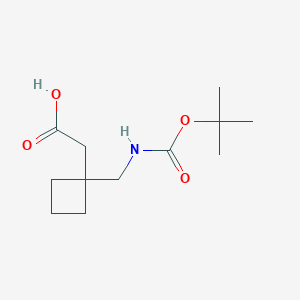

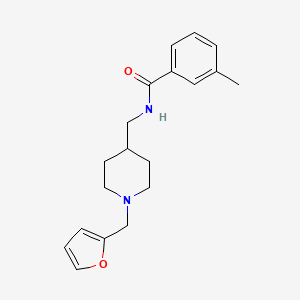
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide](/img/structure/B2435397.png)
![4-Cyclopropyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2435398.png)
